molecular formula C21H21ClFNO3 B1325582 3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone CAS No. 898758-22-0

3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone

Cat. No. B1325582
M. Wt: 389.8 g/mol
InChI Key: TYAWBXFKHXUBPN-UHFFFAOYSA-N
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Description

This compound, also known as 3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone, is a chemical with the molecular formula C21H22ClNO3 . It is used in the chemical industry .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzophenone core substituted with a chlorine atom, a fluorine atom, and a 1,4-dioxa-8-azaspiro[4.5]decyl group . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 371.9 g/mol . Other computed properties include a XLogP3-AA of 3.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, a rotatable bond count of 4, an exact mass of 371.1288213 g/mol, a monoisotopic mass of 371.1288213 g/mol, a topological polar surface area of 38.8 Ų, a heavy atom count of 26, and a complexity of 476 .

Scientific Research Applications

Chemical Synthesis and Regioselectivity

  • The compound has been used in studies focusing on the effect of base and acyl chloride on the regioselectivity of acylation reactions. Research indicates that acylation of related compounds in the presence of pyridine yields specific derivatives regardless of the type of acid chloride used (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).

Environmental Applications

  • A derivative of this compound has been synthesized and found effective in removing carcinogenic azo dyes from water, indicating its potential use in environmental cleanup applications. The compound showed high efficiency in removing 95-99% of azo dyes under certain pH conditions (Akceylan, Bahadir, & Yılmaz, 2009).

Pharmacological Applications

  • Several studies have synthesized and evaluated derivatives of similar compounds for potential dopamine agonist activity. However, varying degrees of central and peripheral nervous system activities were observed (Brubaker & Colley, 1986).
  • Another research area involves the design and synthesis of spirothiazolidinone derivatives, which have been evaluated for antiviral activity. Certain derivatives showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting their potential as antiviral agents (Apaydın, Loy, Stevaert, & Naesens, 2020).

Photochemical Transformations

Anticonvulsant Activity

  • Some studies have focused on synthesizing and evaluating the anticonvulsant activity of related compounds. Findings from these studies contribute to the development of new anticonvulsant drugs (Farrar et al., 1993).

Conformational and Crystallographic Studies

  • The compound has been used in studies to understand the crystal structure and conformational properties of molecules, providing valuable insights for the design of drugs and materials (Li et al., 2005).

Synthesis of Novel Compounds

  • Research has been conducted on the synthesis of novel compounds for potential antibacterial and antitubercular applications. This includes the development of new derivatives with promising activity against various pathogens (Odagiri et al., 2013).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the available resources .

properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO3/c22-18-11-17(12-19(23)13-18)20(25)16-3-1-15(2-4-16)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAWBXFKHXUBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC(=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642876
Record name (3-Chloro-5-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-5-fluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone

CAS RN

898758-22-0
Record name (3-Chloro-5-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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